![molecular formula C11H15N B14477195 Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- CAS No. 72928-06-4](/img/structure/B14477195.png)
Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[221]heptane-2-propanenitrile, beta-methylene- is a chemical compound that belongs to the class of bicyclic compounds These compounds are characterized by having two rings that share at least two atoms Bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high yield of the desired compound.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]heptane, 2-(2-methyl-1-propenyl)-
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
- Norbornane
Uniqueness
Bicyclo[221]heptane-2-propanenitrile, beta-methylene- is unique due to its specific functional groups and structural features
特性
CAS番号 |
72928-06-4 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)but-3-enenitrile |
InChI |
InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-11H,1-4,6-7H2 |
InChIキー |
OAOBTFQDDZCFJD-UHFFFAOYSA-N |
正規SMILES |
C=C(CC#N)C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


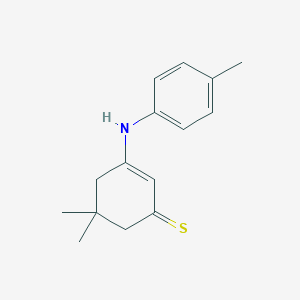
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
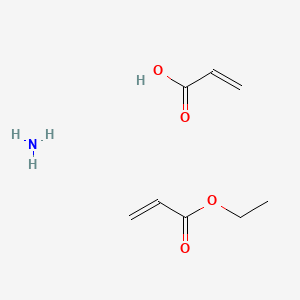
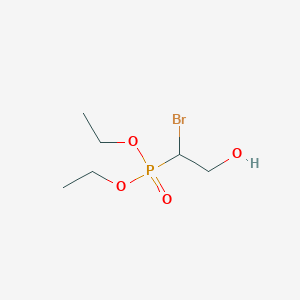
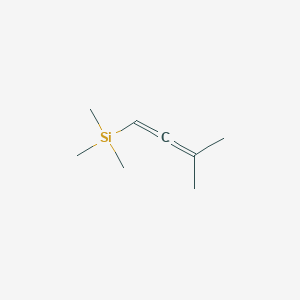
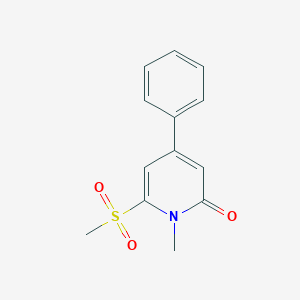
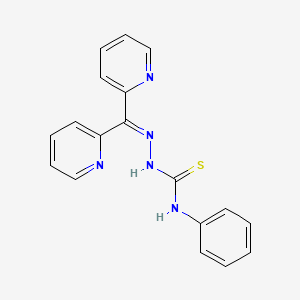
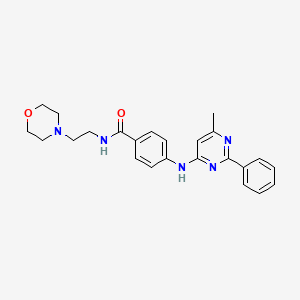
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
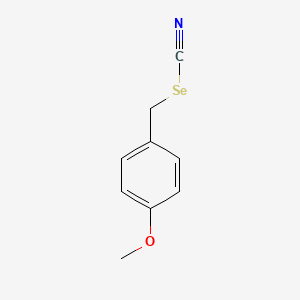
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
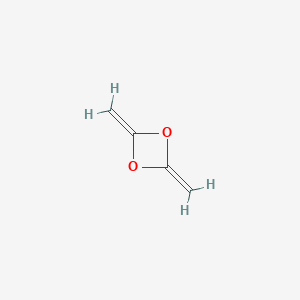
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
